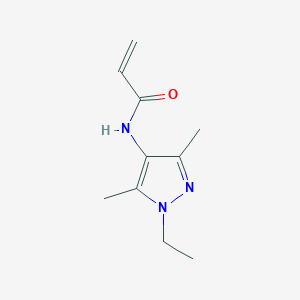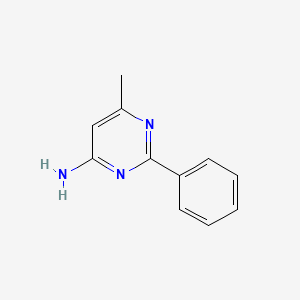
6-Methyl-2-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-phenylpyrimidin-4-amine is an organic compound with the molecular formula C₁₁H₁₁N₃. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are widely found in nature, particularly as components of nucleic acids (cytosine, thymine, and uracil) and various synthetic compounds, including drugs .
Preparation Methods
The synthesis of 6-Methyl-2-phenylpyrimidin-4-amine typically involves the reaction of 3-aminocrotononitrile with benzonitrile in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Methyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-2-phenylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its antineoplastic activity involves the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
6-Methyl-2-phenylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
- 4-Amino-6-methyl-2-phenylpyrimidine
- 6-Methyl-2-phenyl-4(1H)pyrimidinone
- 2-Phenyl-6-methyl-4(3H)-pyrimidone These compounds share a similar core structure but differ in their functional groups, which can significantly influence their chemical properties and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential applications.
Properties
IUPAC Name |
6-methyl-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNKJQSYXNHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the key structural features of 6-methyl-2-phenylpyrimidin-4-amine derivatives and how are they characterized?
A: this compound serves as a core structure for various derivatives. These compounds typically feature substitutions at the 5-position, often incorporating an aminomethyl group linked to diverse aromatic rings. [, , , ]
- ESI-MS (Electrospray Ionization Mass Spectrometry): Determines the molecular weight and identifies fragments for structural insights. []
- FTIR (Fourier-Transform Infrared Spectroscopy): Reveals functional groups present in the molecule through their characteristic vibrations. []
- ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides detailed information about the hydrogen atoms' environment and connectivity within the molecule. [, ]
- Single-crystal X-ray analysis: Elucidates the three-dimensional structure and reveals crucial intra- and intermolecular interactions, such as hydrogen bonds and π-π stacking, which influence crystal packing. [, , , , ]
Q2: How does the structure of this compound derivatives influence their biological activity?
A: Research suggests that modifications to the core structure, particularly at the 5-position, significantly impact biological activity. For instance, introducing an imino group (-C=N-) at the 5-position significantly enhanced the antibacterial activity against Enterococcus faecalis and demonstrated promising anticancer properties, specifically against gastric adenocarcinoma, compared to its amine analogue. [] This highlights the importance of the -C=N- bond in influencing the biological activity. [] Further modifications by varying the substituents on the aromatic ring attached to the aminomethyl or iminomethyl group at the 5-position can be explored to fine-tune the activity and selectivity of these compounds. []
Q3: What computational methods are used to study this compound derivatives?
A3: Computational chemistry plays a crucial role in understanding and predicting the properties of these compounds.
- ADME Prediction Analysis: This computational approach estimates essential pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion. It helps predict a compound's drug-likeness and potential behavior within a biological system. []
- Molecular Docking: This technique simulates the interaction between a ligand (the this compound derivative) and a target protein at the molecular level. It helps identify potential binding modes and estimate binding affinities, providing insights into the compound's mechanism of action. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
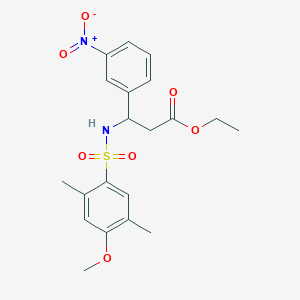
![N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2728565.png)
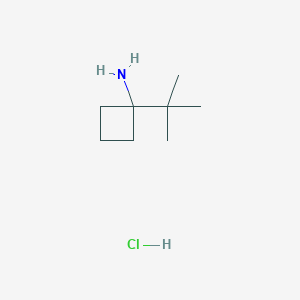
![3-((5-((3-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2728570.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2728574.png)
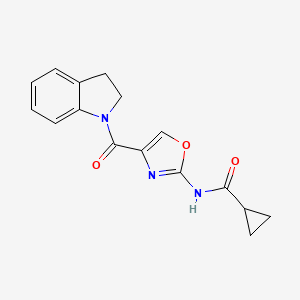

![1-(4-fluorophenyl)-5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728577.png)
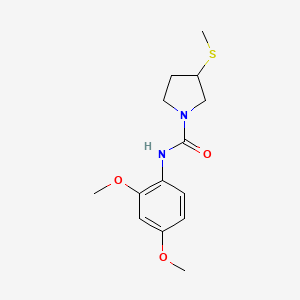

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2728581.png)
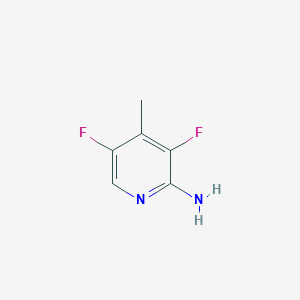
![[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2728583.png)
